2-(4-Chlorophenyl)-4-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
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Overview
Description
1-[2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]-4-(2-METHYLPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]-4-(2-METHYLPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This step involves the cyclization of appropriate precursors under specific conditions, such as heating with a suitable catalyst.
Introduction of the 4-chlorophenyl group: This can be achieved through a substitution reaction using 4-chlorophenyl halides in the presence of a base.
Attachment of the 2-methylphenyl piperazine moiety: This step involves the coupling of the pyrazolo[1,5-a]pyrazine intermediate with 2-methylphenyl piperazine under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]-4-(2-METHYLPHENYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
1-[2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]-4-(2-METHYLPHENYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Biological Research: The compound is used in studies to understand its effects on cellular processes and molecular pathways.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 1-[2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]-4-(2-METHYLPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to alterations in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and are studied for their biological activities.
Pyrazolo[3,4-d]pyrimidines: Another class of compounds with related structures and potential therapeutic applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These derivatives are also explored for their medicinal properties.
Uniqueness
1-[2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]-4-(2-METHYLPHENYL)PIPERAZINE is unique due to its specific substitution pattern and the presence of both 4-chlorophenyl and 2-methylphenyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C23H22ClN5 |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C23H22ClN5/c1-17-4-2-3-5-21(17)27-12-14-28(15-13-27)23-22-16-20(26-29(22)11-10-25-23)18-6-8-19(24)9-7-18/h2-11,16H,12-15H2,1H3 |
InChI Key |
VWALZJFGYFIOQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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